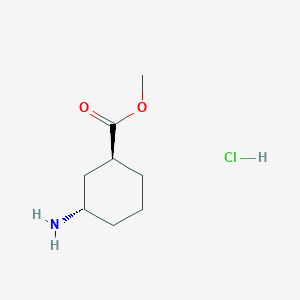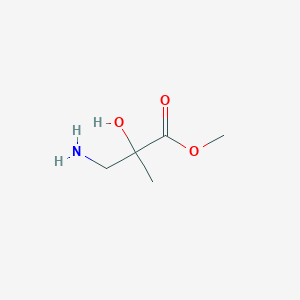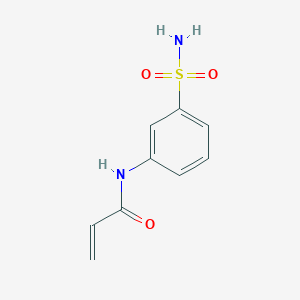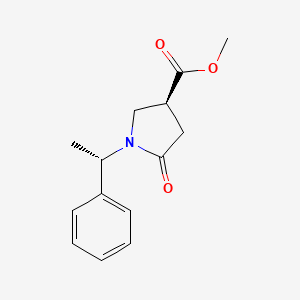
2-Methyl-3-(piperidin-4-yl)pyridine dihydrochloride
Overview
Description
“2-Methyl-3-(piperidin-4-yl)pyridine dihydrochloride” is a chemical compound with the molecular formula C11H16N2.2ClH . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H16N2.2ClH/c1-9-7-10(4-6-13-9)11-3-2-5-12-8-11;;/h4,6-7,11-12H,2-3,5,8H2,1H3;2*1H . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid substance at ambient temperature . It has a molecular weight of 249.18 .Scientific Research Applications
Aurora Kinase Inhibition
- Cancer Treatment Applications: 2-Methyl-3-(piperidin-4-yl)pyridine dihydrochloride derivatives have been explored for their potential in treating cancer through Aurora kinase inhibition. This is significant as Aurora kinases are essential for cell division and are often overexpressed in cancer cells (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Functionalized Pyridines
- Organic Chemistry and Drug Synthesis: The compound is used in the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines, which are crucial intermediates in organic synthesis and drug development (R. Mekheimer, N. Mohamed, K. Sadek, 1997).
Organoselenium Compounds
- Anticancer Research: Researchers have synthesized picoline-based organoselenium compounds using this compound, which have shown anti-proliferative activity against several mammalian cell lines and pathogenic strains (Aman K. K. Bhasin et al., 2015).
Corrosion Inhibition Studies
- Materials Science: Piperidine derivatives, including those related to this compound, have been investigated for their effectiveness in inhibiting the corrosion of iron, a critical aspect in materials science and engineering (S. Kaya et al., 2016).
Therapeutic Applications
- Medicinal Chemistry: The compound has been involved in the synthesis of various therapeutic agents, including those targeting neurological conditions and cancer, highlighting its versatility in drug design and discovery (Manpreet Kaur et al., 2013).
Novel Neurologic Deficit Research
- Neuroscience: Studies on 4-substituted piperidine derivatives, related to this compound, have provided insights into the development of Parkinson-like neurologic deficits in primates, contributing to our understanding of neurodegenerative diseases (D. Wilkening et al., 1986).
Anti-angiogenic and DNA Cleavage Studies
- Cancer Research: Novel piperidine carboxamide derivatives, associated with this compound, have shown significant anti-angiogenic and DNA cleavage activities, pointing to potential applications in cancer therapy (Vinaya Kambappa et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-3-piperidin-4-ylpyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9-11(3-2-6-13-9)10-4-7-12-8-5-10;;/h2-3,6,10,12H,4-5,7-8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWCCLATDVINKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




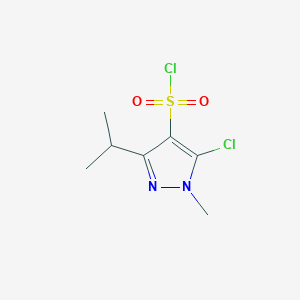

![3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid](/img/structure/B3104105.png)
